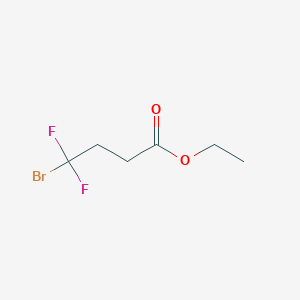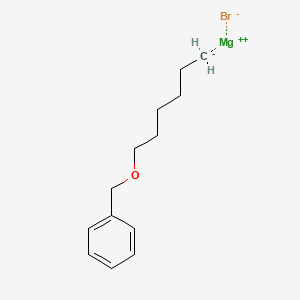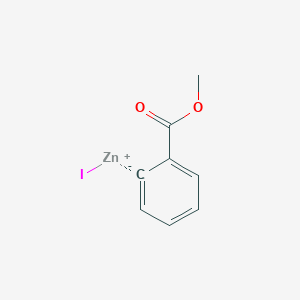
Ethyl 4-bromo-4,4-difluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-4,4-difluorobutanoate is an organic compound with the molecular formula C6H9BrF2O2. It is a clear, colorless to yellow liquid that is used primarily as an intermediate in the synthesis of various chemicals. This compound is notable for its bromine and fluorine substituents, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-4,4-difluorobutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl acrylate with bromodifluoromethane in the presence of a base. The reaction typically proceeds under mild conditions, with the temperature maintained around 0°C to 25°C. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually subjected to rigorous quality control measures to ensure its purity and suitability for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-4,4-difluorobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Ethyl 4-hydroxy-4,4-difluorobutanoate.
Reduction: Ethyl 4,4-difluorobutanol.
Oxidation: Ethyl 4,4-difluorobutanoic acid.
Applications De Recherche Scientifique
Ethyl 4-bromo-4,4-difluorobutanoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, particularly those involving fluorinated analogs.
Industry: In the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-bromo-4,4-difluorobutanoate involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms create sites of high reactivity, allowing the compound to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-bromobutanoate: Similar structure but lacks the fluorine atoms, resulting in different reactivity and applications.
Ethyl 4,4-difluorobutanoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl 4-chloro-4,4-difluorobutanoate: Chlorine instead of bromine, leading to different chemical properties and reactivity.
Uniqueness
Ethyl 4-bromo-4,4-difluorobutanoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
ethyl 4-bromo-4,4-difluorobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJMQBXKKGVMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)











